molecular formula C28H26FNO5S3 B413305 DIETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B413305
M. Wt: 571.7g/mol
InChI Key: LAKXCQPATRFISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that features a quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple stepsThe reaction conditions often involve the use of strong bases, solvents like chloroform, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound .

Scientific Research Applications

Diethyl 2-(1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of DIETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that the compound can bind to, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets DIETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE apart is its combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C28H26FNO5S3

Molecular Weight

571.7g/mol

IUPAC Name

diethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C28H26FNO5S3/c1-6-34-25(32)21-22(26(33)35-7-2)38-27(37-21)20-18-13-15(3)11-12-19(18)30(28(4,5)23(20)36)24(31)16-9-8-10-17(29)14-16/h8-14H,6-7H2,1-5H3

InChI Key

LAKXCQPATRFISJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)C)N(C(C2=S)(C)C)C(=O)C4=CC(=CC=C4)F)S1)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)C)N(C(C2=S)(C)C)C(=O)C4=CC(=CC=C4)F)S1)C(=O)OCC

Origin of Product

United States

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